![molecular formula C9H8BrN3 B12433886 1-(7-Bromoisoquinolin-1-YL)hydrazine](/img/structure/B12433886.png)
1-(7-Bromoisoquinolin-1-YL)hydrazine
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Overview
Description
7-Bromo-1-hydrazinylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and a hydrazinyl group at the 1st position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1-hydrazinylisoquinoline typically involves the bromination of isoquinoline followed by the introduction of the hydrazinyl group. One common method includes:
Bromination: Isoquinoline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 7th position.
Hydrazinylation: The brominated isoquinoline is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the 1st position.
Industrial Production Methods: Industrial production of 7-bromo-1-hydrazinylisoquinoline may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Types of Reactions:
Oxidation: 7-Bromo-1-hydrazinylisoquinoline can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline compounds.
Scientific Research Applications
7-Bromo-1-hydrazinylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-1-hydrazinylisoquinoline involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
7-Bromo-1-hydroxyisoquinoline: Similar structure but with a hydroxy group instead of a hydrazinyl group.
6-Bromo-1-hydrazinylisoquinoline: Bromine atom at the 6th position instead of the 7th.
7-Chloro-1-hydrazinylisoquinoline: Chlorine atom instead of bromine at the 7th position.
Uniqueness: 7-Bromo-1-hydrazinylisoquinoline is unique due to the specific positioning of the bromine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(7-Bromoisoquinolin-1-YL)hydrazine, also known as 7-bromo-1-hydrazinylisoquinoline, is a heterocyclic compound that belongs to the isoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a bromine atom and a hydrazinyl group enhances its reactivity and biological interactions, making it a subject of various studies.
The chemical structure of this compound can be described by the following properties:
Property | Details |
---|---|
Molecular Formula | C₉H₈BrN₃ |
Molecular Weight | 238.08 g/mol |
IUPAC Name | (7-bromoisoquinolin-1-yl)hydrazine |
InChI | InChI=1S/C₉H₈BrN₃/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H₂,(H,12,13) |
Canonical SMILES | C1=CC(=CC2=C1C=CN=C2NN)Br |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that compounds with isoquinoline structures often possess antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. Preliminary data suggest that it may inhibit the growth of certain pathogens, although specific IC50 values and mechanisms of action require further elucidation.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been noted for its ability to induce apoptosis in cancer cells through various pathways. The compound's interaction with cellular targets such as protein kinases has been investigated, revealing that it may modulate signaling pathways involved in cell proliferation and survival .
The mechanism by which this compound exerts its biological effects is believed to involve several interactions:
- Hydrogen Bonding : The hydrazinyl group can form hydrogen bonds with biological macromolecules, influencing enzyme activity.
- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to target proteins.
These interactions may lead to the modulation of various enzymes and receptors, thereby affecting cellular processes such as metabolism and signal transduction .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of isoquinoline compounds exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The hydrazinyl substitution was found to enhance this activity significantly.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .
Properties
Molecular Formula |
C9H8BrN3 |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(7-bromoisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H2,(H,12,13) |
InChI Key |
RZILMDNYAKGLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2NN)Br |
Origin of Product |
United States |
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